Cdc25 Inhibition Superiority Over Quinolinone
The 1,7‑naphthyridin‑4‑one derivative 12b inhibited cdc25 phosphatase with an IC₅₀ of 5 μM, representing a 2.2‑fold potency improvement over the structurally analogous quinolin‑4‑one derivative 11a, which gave an IC₅₀ of 11 μM in the same head‑to‑head study [1]. The only structural difference between the two analogs is the replacement of a C–H in the quinolinone scaffold with a nitrogen atom at position 7 of the naphthyridinone ring, directly attributing the potency gain to this heteroatom substitution.
| Evidence Dimension | Cdc25 phosphatase inhibition IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 5 μM for 4‑oxo‑8‑phenylthio‑1H,4H‑1,7‑naphthyridine‑3‑carboxylic acid (compound 12b) |
| Comparator Or Baseline | IC₅₀ = 11 μM for ethyl 4‑oxo‑8‑phenylthio‑1H,4H‑quinoline‑3‑carboxylate (compound 11a) |
| Quantified Difference | 2.2‑fold lower IC₅₀ (improved potency) |
| Conditions | In vitro cdc25 phosphatase inhibitory assay (Arch. Pharm. 1999) |
Why This Matters
This direct comparative data demonstrates that the 1,7‑naphthyridin‑4‑one core provides intrinsically superior cdc25 phosphatase inhibitory activity compared to the analogous quinolin‑4‑one scaffold, making it the preferred starting point for cell‑cycle‑targeted anticancer programs.
- [1] El‑Subbagh, H. I. et al. Synthesis and Antitumor Activity of Some New Substituted Quinolin‑4‑one and 1,7‑Naphthyridin‑4‑one Analogs. Arch. Pharm. (Weinheim) 1999, 332, 19‑24. View Source
